molecular formula C21H14ClNO3 B1673932 L-701324 CAS No. 142326-59-8

L-701324

Cat. No.: B1673932
CAS No.: 142326-59-8
M. Wt: 363.8 g/mol
InChI Key: FLVRDMUHUXVRET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-701324 is a potent, orally active NMDA receptor antagonist . It specifically targets the glycine B binding site on the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the glycine binding site resides within the GluN1 subunit of the receptor .

Mode of Action

This compound antagonizes the activity of the NMDA receptor by blocking its glycine B binding site . This action inhibits the normal function of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.

Biochemical Pathways

The NMDA receptor is part of the glutamatergic system, which is one of the main excitatory neurotransmitter systems in the brain. By blocking the glycine B binding site, this compound can affect various biochemical pathways related to this system . For instance, it has been shown to reduce the propensity to activate mesolimbic dopaminergic systems .

Result of Action

This compound has been found to have antidepressant activity . In animal models, it has been shown to reduce immobility in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like behavior . Moreover, it has been found to increase the expression of BDNF, pTrkB, and pCREB in the hippocampus , which are markers often associated with antidepressant effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antidepressant-like effects have been observed under conditions of chronic unpredictable mild stress . .

Biochemical Analysis

Biochemical Properties

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. It also affects the expression of genes involved in apoptosis, leading to programmed cell death in targeted cells .

Molecular Mechanism

At the molecular level, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses of the compound can also result in toxic or adverse effects, including liver and kidney damage .

Metabolic Pathways

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, depending on its concentration and the presence of transport proteins .

Subcellular Localization

The subcellular localization of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

The synthesis of L-701,324 involves several steps, starting with the preparation of the quinolinone core structure. The synthetic route typically includes the following steps:

Industrial production methods for L-701,324 involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

L-701,324 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon and copper(I) iodide . Major products formed from these reactions include quinone derivatives, quinoline derivatives, and various substituted quinolinone compounds .

Properties

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162016
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142326-59-8
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142326-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 701324
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-701,324
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-701324
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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